molecular formula C18H20N2O3S B2929042 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide CAS No. 946350-19-2

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide

Cat. No.: B2929042
CAS No.: 946350-19-2
M. Wt: 344.43
InChI Key: PCWUMCKUMUTZJC-UHFFFAOYSA-N
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Description

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a methanesulfonyl group, a tetrahydroquinoline ring, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, where methanesulfonyl chloride reacts with the tetrahydroquinoline derivative in the presence of a base such as triethylamine.

    Coupling with Methylbenzamide: The final step involves coupling the methanesulfonyl-tetrahydroquinoline intermediate with 2-methylbenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the methanesulfonyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the methanesulfonyl group or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide
  • N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-oxo-4H-chromene-2-carboxamide
  • N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide

Uniqueness

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-6-3-4-8-16(13)18(21)19-15-10-9-14-7-5-11-20(17(14)12-15)24(2,22)23/h3-4,6,8-10,12H,5,7,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWUMCKUMUTZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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